2,3,4,5,6-Pentafluorobenzylzinc chloride

Catalog No.
S1910051
CAS No.
308796-02-3
M.F
C7H2ClF5Zn
M. Wt
281.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,5,6-Pentafluorobenzylzinc chloride

CAS Number

308796-02-3

Product Name

2,3,4,5,6-Pentafluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene

Molecular Formula

C7H2ClF5Zn

Molecular Weight

281.9 g/mol

InChI

InChI=1S/C7H2F5.ClH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1

InChI Key

QQZFKKLEMKJJJH-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+]

2,3,4,5,6-Pentafluorobenzylzinc chloride is an organozinc compound characterized by its unique pentafluorobenzyl group attached to a zinc chloride moiety. The compound is notable for its high reactivity and utility in organic synthesis, particularly in carbon-carbon bond formation. The presence of five fluorine atoms on the benzyl ring significantly influences its electronic properties, making it a valuable reagent in various

  • Cross-Coupling Reactions: This compound can be used in cross-coupling reactions such as the Suzuki and Negishi reactions, where it acts as a nucleophile to form carbon-carbon bonds with electrophiles like aryl halides.
  • Grignard Reactions: As an organozinc reagent, it can undergo Grignard-type reactions to form alcohols upon hydrolysis.
  • Nucleophilic Substitution: It can react with various electrophiles due to the nucleophilic character of the zinc-bound carbon.

The synthesis of 2,3,4,5,6-pentafluorobenzylzinc chloride typically involves the following methods:

  • Direct Reaction with Zinc Chloride: Pentafluorobenzyl chloride can be reacted with zinc metal in the presence of a solvent like tetrahydrofuran to form the desired organozinc compound.
  • Transmetalation: This method involves the transfer of a pentafluorobenzyl group from an organolithium reagent to zinc chloride under controlled conditions.
  • Use of Zinc Reagents: The compound can also be synthesized using pre-formed zinc reagents that react with pentafluorobenzyl halides.

2,3,4,5,6-Pentafluorobenzylzinc chloride finds applications in:

  • Organic Synthesis: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
  • Material Science: The compound may be utilized in the development of fluorinated materials that exhibit enhanced properties such as thermal stability and chemical resistance.
  • Pharmaceutical Chemistry: Its ability to form carbon-carbon bonds makes it a potential candidate for synthesizing pharmaceutical intermediates.

Interaction studies involving 2,3,4,5,6-pentafluorobenzylzinc chloride focus primarily on its reactivity with electrophiles and its role in catalytic processes. Research indicates that this compound can enhance reaction rates and selectivity in various synthetic pathways due to its unique electronic characteristics imparted by the fluorine atoms.

Several compounds are structurally or functionally similar to 2,3,4,5,6-pentafluorobenzylzinc chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Benzylzinc chlorideContains a benzyl groupLess electron-withdrawing effect than fluorinated variants
4-Fluorobenzylzinc chlorideContains one fluorine atomLower reactivity compared to pentafluorinated analogs
2-Fluorobenzylzinc chlorideContains one fluorine atom at position 2Different regioselectivity in reactions
Trifluoromethylbenzylzinc chlorideContains trifluoromethyl groupUnique properties due to trifluoromethyl substitution

The uniqueness of 2,3,4,5,6-pentafluorobenzylzinc chloride lies in the presence of multiple fluorine substituents that enhance its reactivity and alter its electronic properties compared to other similar compounds. This makes it particularly effective for specific synthetic applications where traditional organozinc reagents may fall short.

Dates

Modify: 2023-08-16

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